molecular formula C23H19NO5S B2595847 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide CAS No. 929412-29-3

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

Cat. No.: B2595847
CAS No.: 929412-29-3
M. Wt: 421.47
InChI Key: ANBBRIPTQVFAJC-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a thiophene-2-carboxamide moiety at position 4. The compound’s benzofuran-thiophene hybrid scaffold is notable for combining aromatic heterocycles, which are common in bioactive molecules due to their electronic and steric properties.

Key structural features include:

  • Benzofuran core: Known for metabolic stability and π-stacking interactions in drug-receptor binding.
  • 3,4-Dimethoxybenzoyl group: Electron-rich substituents that may enhance solubility or modulate target affinity.
  • Thiophene-2-carboxamide: A polar group contributing to hydrogen-bonding interactions, often seen in kinase inhibitors or enzyme modulators.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-13-16-8-7-15(24-23(26)20-5-4-10-30-20)12-18(16)29-22(13)21(25)14-6-9-17(27-2)19(11-14)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBRIPTQVFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by the coupling of these rings with the appropriate substituents. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale synthetic routes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide (CAS 921052-69-9)

  • Molecular Formula: C₂₂H₂₃NO₅
  • Key Differences : Replaces the thiophene-2-carboxamide with a 2-methylpropanamide group.
  • The branched alkylamide may decrease polarity compared to the planar thiophene-carboxamide .

Patent-Derived Quinoline-Thiophene Hybrid (2019)

  • Structure: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide
  • Key Differences: Incorporates a quinoline-pyrimidine scaffold alongside the thiophene-2-carboxamide.
  • Implications : The extended aromatic system and piperidine-derived substituents suggest targeting of nucleic acid-interacting enzymes (e.g., topoisomerases) or kinase domains. The thiophene-carboxamide may act as a hinge-binding motif in kinase inhibition .

Functional Group Comparisons in Agrochemicals

Metsulfuron Methyl Ester (CAS 74223-64-6)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Differences : A sulfonylurea herbicide with a triazine core, lacking the benzofuran-thiophene framework.
  • Implications : While structurally distinct, the carboxamide group in both compounds highlights the role of hydrogen-bonding in herbicidal activity (e.g., acetolactate synthase inhibition). The triazine ring in metsulfuron enhances electrophilicity, critical for enzyme adduct formation .

Pharmacophore Trends in Medicinal Chemistry

Furo[2,3-b]pyridine-3-carboxamide Derivatives

  • Example: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Key Differences : Replaces benzofuran with a furopyridine core. The trifluoroethyl and fluorophenyl groups enhance lipophilicity and metabolic stability.
  • Implications : The carboxamide group’s position and flanking substituents influence target selectivity (e.g., kinase vs. protease inhibition) .

Tabulated Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Benzofuran 3,4-Dimethoxybenzoyl, thiophene-carboxamide Undisclosed (likely medicinal)
CAS 921052-69-9 Benzofuran 3,4-Dimethoxybenzoyl, 2-methylpropanamide Undisclosed (product use)
Patent Quinoline-Thiophene Hybrid Quinoline-Pyrimidine Piperidine-acetamido, tetrahydrofuran-oxy Kinase inhibition (hypothesized)
Metsulfuron Methyl Ester Triazine Sulfonylurea, methyl ester Herbicide (ALS inhibitor)
Furo[2,3-b]pyridine-3-carboxamide Furopyridine Fluorophenyl, trifluoroethylamino Kinase/protease modulation

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The thiophene-2-carboxamide group in the target compound may enhance target affinity compared to alkylamide analogs (e.g., CAS 921052-69-9), but empirical data is lacking.
  • Unanswered Questions : Biological targets, pharmacokinetic properties, and toxicity profiles of the target compound remain unaddressed in the provided evidence.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a thiophene ring, and a dimethoxybenzoyl group. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 358.41 g/mol. The presence of multiple functional groups suggests diverse biological activities.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityReference
1-Benzofuran-3-carboxylic acidAnticancer
5-MethoxybenzofuranAnti-inflammatory
6-FluorobenzofuranAntimicrobial

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, similar to other benzofuran derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis pathways in cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Receptor Interaction : The unique structure allows for interaction with various biological receptors, potentially enhancing its therapeutic profile.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic precursors.
  • Acylation Reaction : The introduction of the dimethoxybenzoyl group can be performed using Friedel-Crafts acylation methods.
  • Final Coupling : The thiophene moiety is integrated through coupling reactions to yield the final product.

Case Studies and Research Findings

Research into the biological activities of related compounds has provided insights into their therapeutic potential:

  • A study demonstrated that similar benzofuran derivatives exhibited potent antinociceptive effects in various animal models, indicating potential applications in pain management .
  • Another investigation revealed that these compounds could inhibit specific cancer cell lines effectively, suggesting their role as potential anticancer agents .

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